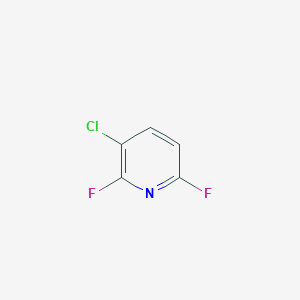

3-Chloro-2,6-difluoropyridine

Beschreibung

3-Chloro-2,6-difluoropyridine (CAS 52208-56-7) is a halogenated pyridine derivative with the molecular formula C₅H₂ClF₂N and a molecular weight of 149.53 g/mol . It is characterized by chlorine and fluorine substituents at the 3-, 2-, and 6-positions of the pyridine ring. The compound is stored under an inert atmosphere at temperatures below -20°C to ensure stability . Its hazard profile includes flammability (H226), toxicity upon ingestion (H302), and skin/eye irritation (H315, H318), warranting careful handling .

This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine and chlorine, which enhance reactivity in nucleophilic substitution and coupling reactions .

Eigenschaften

IUPAC Name |

3-chloro-2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABNLQDXRCOTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482805 | |

| Record name | 3-CHLORO-2,6-DIFLUOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52208-56-7 | |

| Record name | 3-Chloro-2,6-difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52208-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-CHLORO-2,6-DIFLUOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2,6-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Overview

A common synthetic route to 3-chloro-2,6-difluoropyridine involves selective fluorination of 2,3,6-trichloropyridine, where two chlorine atoms at the 2- and 6-positions are replaced by fluorine atoms, leaving the chlorine at the 3-position intact. This transformation is typically achieved by nucleophilic aromatic substitution using fluoride salts such as potassium fluoride or cesium fluoride in polar aprotic solvents.

Reaction Conditions and Reagents

- Fluoride Source: Cesium fluoride (CsF) or potassium fluoride (KF) are commonly used. CsF often provides higher reactivity due to its greater solubility and nucleophilicity in organic solvents.

- Solvents: Dimethyl sulfoxide (DMSO) is preferred for its high polarity and ability to dissolve both organic substrates and inorganic fluorides. Other solvents tested include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), toluene, acetonitrile, and tetrahydrofuran (THF).

- Temperature: Reaction temperatures range from 80 °C to 130 °C, with higher temperatures generally increasing reaction rates but also potentially causing side reactions.

- Reaction Time: Varies from 2 hours to 40 hours depending on conditions and substrate substituents.

Research Findings and Yields

A study screening reaction conditions for the conversion of 2,3,6-trichloropyridine to this compound reported the following key results (Table 1):

| Entry | Fluoride Source | Solvent | Temperature (°C) | Reaction Time | Conversion to this compound (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | KF | DMSO | 80 | 2 h | 29 | Partial monofluorination |

| 2 | KF | DMSO | 120 | 20 h | 0 | No difluorination |

| 3 | CsF | DMSO | 80 | 2 h | 100 | Complete difluorination |

| 4 | CsF | DMF | 80 | 2 h | 68 | Moderate yield |

| 5 | CsF | NMP | 80 | 2 h | 55 | Moderate yield |

| 6 | CsF | Toluene | 80 | 2 h | 0 | No reaction |

| 7 | CsF | CH3CN | 80 | 2 h | 12 | Low yield |

| 8 | CsF | THF | Reflux (~66) | 2 h | 0 | No reaction |

(Table adapted from research data).

These results show that CsF in DMSO at 80 °C for 2 hours is optimal for high-yield synthesis of this compound from 2,3,6-trichloropyridine.

Mechanistic Notes

- The fluorination proceeds via SNAr, where fluoride ion displaces chlorine atoms activated by the electron-withdrawing pyridine nitrogen.

- The 3-chloro substituent remains intact due to steric and electronic factors.

- Alkyl substituents at the 3-position can reduce reactivity, requiring longer times or higher temperatures.

- Side reactions include hydrolysis of difluorinated products by moisture and volatilization losses during purification.

Preparation from 2,6-Dichloropyridine or 2-Chloro-6-fluoropyridine

Process Description

Another approach involves fluorination of 2,6-dichloropyridine or 2-chloro-6-fluoropyridine using alkali metal fluorides such as KF in polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures.

Reaction Conditions and Optimization

- Temperature: Typically 180–190 °C (preferably 185–188 °C) for efficient conversion.

- Solvents: Sulfolane and DMSO are preferred for their high boiling points and polarity.

- Fluoride to substrate ratio: Slightly above stoichiometric (110–115%) to ensure complete conversion.

- Stirring: High stirring rates (≥50 rpm in baffled vessels, ≥300 rpm in unbaffled vessels) to maintain good mixing.

- Additives: Minimal amounts of hydrofluoric acid (HF) source materials and carbonate impurities are critical to avoid corrosion and side reactions.

Yields and Advantages

- The process can achieve over 90% yield of 2,6-difluoropyridine derivatives in 15 hours or less.

- Operating at temperatures below 225 °C avoids excessive solvent degradation and by-product formation.

- Distillation of the product during reaction helps drive the equilibrium forward and minimize losses.

Limitations

- High reaction temperatures require pressure-resistant equipment due to the volatility of fluoropyridines.

- Presence of HF and carbonate impurities must be strictly controlled to prevent corrosion and side reactions.

Alternative Fluorination Methods and Notes

Use of Phase Transfer Catalysts and Mixed Fluoride Salts

- Some patented methods employ mixtures of potassium fluoride, cesium fluoride, rubidium fluoride, and tetraalkylammonium fluorides with phase transfer catalysts to improve fluorination efficiency.

- These methods are mainly applied to substituted 2,3-difluoropyridines but principles may extend to this compound synthesis.

Multi-step Routes via Functional Group Transformations

- Older methods involve nitration, reduction, diazotization, and fluorination steps using reagents like boron trifluoride etherate.

- These routes are less favored due to toxicity, explosiveness of intermediates, and lower overall yields.

Summary Table: Comparison of Preparation Methods for this compound

| Method | Starting Material | Fluoride Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct fluorination of 2,3,6-trichloropyridine | 2,3,6-trichloropyridine | CsF | DMSO | 80 | 2 h | ~100 | Selective difluorination at 2,6 positions |

| Fluorination of 2,6-dichloropyridine or 2-chloro-6-fluoropyridine | 2,6-dichloropyridine or 2-chloro-6-fluoropyridine | KF | DMSO, sulfolane | 180–190 | ~15 h | >90 | High temp; careful impurity control needed |

| Multi-step nitration/diazotization route | 2,5-dichloropyridine derivatives | KF, CsF, BF3·etherate | Various | Multiple steps | Multiple steps | Moderate | Complex, toxic intermediates |

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-2,6-difluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are used under mild conditions to achieve coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block for Complex Molecules

3-Chloro-2,6-difluoropyridine serves as a crucial intermediate in the synthesis of more complex fluorinated pyridines and other heterocyclic compounds. Its unique structure allows for various substitution reactions that can yield diverse products, including:

- Substitution Products : Depending on the nucleophile used, several substituted pyridines can be synthesized.

- Coupling Products : Biaryl compounds can be formed through Suzuki-Miyaura coupling reactions, which are vital in producing pharmaceuticals and agrochemicals.

Table 1: Comparison of Substitution Reactions

| Reaction Type | Nucleophile Used | Main Product Type |

|---|---|---|

| Nucleophilic Substitution | Methylamine | 2-Fluoro-6-methylaminopyridine |

| Suzuki Coupling | Arylboronic Acids | Biaryl Compounds |

| Electrophilic Aromatic Substitution | Various Electrophiles | Substituted Pyridines |

Biological Applications

Potential Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been shown to interact with bacterial enzymes such as DNA gyrase, which is critical for DNA replication in bacteria. In molecular docking studies, a significant binding energy of -4.07 kcal/mol was observed, suggesting that the compound could inhibit bacterial growth effectively.

Case Study: Antimicrobial Efficacy

In a study examining the effects of various fluorinated pyridines on bacterial strains, this compound was found to significantly reduce the viability of Escherichia coli at concentrations as low as 10 µM. This suggests its potential as a lead compound for developing new antimicrobial agents.

Industrial Applications

Development of Agrochemicals

The compound is also utilized in the formulation of agrochemicals due to its stability and reactivity. Its fluorinated structure contributes to the efficacy and durability of pesticides and herbicides . The unique electronic properties imparted by the chlorine and fluorine substituents enhance the performance of these chemicals in agricultural applications.

Computational Studies

Recent computational studies have employed density functional theory (DFT) methods to analyze the electronic structure and reactivity of this compound. These studies provide insights into:

- Spectroscopic Properties : Understanding how the compound behaves under different conditions.

- Molecular Electrostatic Potential Surface (MESP) : Identifying reactive sites for potential substitutions or interactions with biological molecules.

Wirkmechanismus

The mechanism by which 3-Chloro-2,6-difluoropyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of electron-withdrawing fluorine atoms in the pyridine ring reduces its basicity and reactivity compared to non-fluorinated pyridines . This makes it a valuable intermediate in the synthesis of compounds with specific electronic and steric properties.

Vergleich Mit ähnlichen Verbindungen

4-Amino-3,5-dichloro-2,6-difluoropyridine (CAS 2840-00-8)

- Molecular Formula : C₅H₂Cl₂F₂N₂

- Molecular Weight : 198.99 g/mol .

- Substituents: Chlorine (3,5), fluorine (2,6), and an amino group (4).

- Applications : Key intermediate in synthesizing Fluroxypyr , a herbicidal agent .

- Reactivity: The amino group at position 4 enhances nucleophilicity, enabling selective functionalization. Additional chlorines increase steric hindrance, directing reactions to the amino site .

- Physical Properties : White to light yellow crystalline solid, stable under ambient conditions .

4-Amino-3-chloro-2,6-difluoropyridine (CAS 405230-78-6)

- Molecular Formula : C₅H₃ClF₂N₂

- Molecular Weight : ~164.45 g/mol (calculated) .

- Substituents: Chlorine (3), fluorine (2,6), and an amino group (4).

- Applications: Used in pharmaceutical synthesis, leveraging the amino group for further derivatization .

- Reactivity: The amino group increases solubility in polar solvents and facilitates cross-coupling reactions .

3,5-Dichloro-2,6-difluoropyridine

- Molecular Formula : C₅Cl₂F₂N

- Molecular Weight : ~199.98 g/mol (calculated).

- Substituents : Chlorine (3,5) and fluorine (2,6).

- Applications : Agrochemical synthesis; the dual chlorination enhances electrophilicity for herbicide intermediates .

- Reactivity : Increased halogen density directs electrophilic attacks to the 4-position .

3-Chloro-2,6-difluoropyridine Hydrate (CAS 1881331-11-8)

Trifluoromethyl-Substituted Analogs

- Examples :

- Substituents : Trifluoromethyl (-CF₃) groups replace fluorine atoms.

- Applications : Agrochemicals due to -CF₃’s lipophilicity and metabolic stability .

- Reactivity : -CF₃’s strong electron-withdrawing effect activates the pyridine ring for nucleophilic substitution .

Key Findings and Insights

- Substituent Influence: Fluorine and chlorine substituents enhance electrophilicity, while amino groups introduce nucleophilic sites. Trifluoromethyl groups improve metabolic stability in agrochemicals .

- Positional Effects: Substituent positions dictate reaction pathways. For example, amino groups at position 4 enable selective coupling in drug synthesis .

- Safety and Handling : Hydrated forms mitigate risks associated with moisture sensitivity, whereas anhydrous compounds require stringent storage .

Biologische Aktivität

3-Chloro-2,6-difluoropyridine is a fluorinated pyridine derivative with significant biological activity, particularly in pharmaceutical applications. This compound has garnered attention due to its potential as a building block in drug design and development, especially in the synthesis of various bioactive molecules.

- Molecular Formula : CHClFN

- Molecular Weight : 151.53 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : Approximately 134.3 °C at 760 mmHg

- Flash Point : 33.9 °C

Biological Activity Overview

The biological activities of this compound primarily stem from its role in medicinal chemistry. It exhibits various pharmacological properties that make it a candidate for developing therapeutics targeting different diseases.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, have demonstrated antimicrobial properties. For instance, studies have shown that certain fluorinated pyridines possess inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Fluorinated compounds are often investigated for their anticancer properties. In vitro studies have suggested that this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival . The compound's ability to modulate the activity of enzymes associated with tumor progression is an area of ongoing research.

Study on Antimicrobial Efficacy

A study published in the Journal of Fluorine Chemistry examined the antimicrobial activity of various fluorinated pyridine derivatives, including this compound. The results showed that this compound exhibited significant antibacterial activity against multiple strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Mechanism Investigation

Another research effort focused on understanding the mechanism by which this compound affects cancer cell lines. The study utilized cell viability assays and flow cytometry to assess apoptosis induction in human cancer cells. Results indicated that treatment with this compound led to increased rates of apoptosis compared to untreated controls, highlighting its potential as an anticancer agent .

Table: Summary of Biological Activities

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.